N-(4-{[(2E)-2-(3-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide
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Overview
Description
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation reaction between an aldehyde or ketone and a hydrazine or hydrazide. The reaction is usually carried out in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating the mixture to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield amines.
Scientific Research Applications
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological applications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation . Additionally, the Schiff base moiety can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{N’-[(E)-(3-ethoxy-4-methoxyphenyl)methylidene]hydrazinecarbonyl}phenyl)-N-methylbenzenesulfonamide
- N-(4-{N’-[(E)-(3-bromophenyl)methylidene]hydrazinecarbonyl}phenyl)benzamide
Uniqueness
N-(4-{N’-[(E)-(3-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Its methoxyphenyl and benzenesulfonamide moieties contribute to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C22H21N3O4S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
4-[benzenesulfonyl(methyl)amino]-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H21N3O4S/c1-25(30(27,28)21-9-4-3-5-10-21)19-13-11-18(12-14-19)22(26)24-23-16-17-7-6-8-20(15-17)29-2/h3-16H,1-2H3,(H,24,26)/b23-16+ |
InChI Key |
HHROLXQNDSNUIL-XQNSMLJCSA-N |
Isomeric SMILES |
CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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